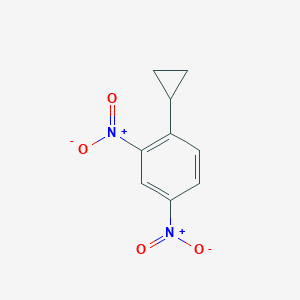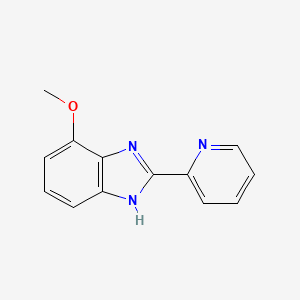
Acrylamide, N-(fluoren-2-YL)-
Descripción general
Descripción
“Acrylamide, N-(fluoren-2-YL)-” is a chemical compound . Acrylamide is a chemical that naturally forms in starchy food products during high-temperature cooking, including frying, baking, roasting, and also industrial processing . It is a white odorless solid, soluble in water and several organic solvents .
Synthesis Analysis
This work presents optimized, gram scale synthesis routes for dodecyl and octadecyl acrylamide and their respective homopolymers . Sigma-Aldrich provides “N-Fluoren-2-ylacetamide” for synthesis with a molar mass of 223.27 g/mol .Molecular Structure Analysis
Acrylamide is an organic compound with the chemical formula CH2=CHC(O)NH2 . It is a vinyl-substituted primary amide (CONH2) .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .Physical And Chemical Properties Analysis
Acrylamide is a colorless to white odorless solid that melts at 84-85 °C . It has high risk of contamination into surface and ground water supplies due to its rapid solubility and mobility in water .Aplicaciones Científicas De Investigación
- Applications include:
- Acrylamide serves as a precursor for polyacrylamides , which find extensive use in:
- Acrylamide-based polymers have potential in biomedicine:
- Acrylamide derivatives exhibit interesting photophysical properties:
- Acrylamide-based compounds are employed in analytical techniques:
- Acrylamide participates in polymerization reactions:
Polymer Chemistry and Microgels
Water Treatment and Polyacrylamides
Biomedical Applications
Photophysics and Optoelectronics
Analytical Chemistry
Polymerization and Material Science
Mecanismo De Acción
Target of Action
The primary targets of Acrylamide, N-(fluoren-2-YL)- are dihydrofolate reductase enzyme and cytochrome P450 2E1 (CYP2E1) . These enzymes play crucial roles in cellular processes. Dihydrofolate reductase is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. CYP2E1 is involved in the metabolism of various substrates, including xenobiotics.
Mode of Action
Acrylamide, N-(fluoren-2-YL)- interacts with its targets, leading to significant changes in cellular processes. The compound binds to the active sites of dihydrofolate reductase, affecting its function . It is also metabolized by CYP2E1 to produce glycidamide .
Biochemical Pathways
Acrylamide, N-(fluoren-2-YL)- is involved in two main biochemical pathways. The first pathway involves the biotransformation of the compound via CYP2E1 to produce glycidamide . The second pathway involves the coupling of acrylamide to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .
Pharmacokinetics
Acrylamide, N-(fluoren-2-YL)- is readily soluble in water, which allows for rapid absorption and distribution in various tissues
Result of Action
The molecular and cellular effects of Acrylamide, N-(fluoren-2-YL)-'s action are significant. The compound’s interaction with dihydrofolate reductase can affect nucleic acid synthesis . Its metabolism to glycidamide via CYP2E1 can lead to the formation of reactive metabolites .
Action Environment
The action, efficacy, and stability of Acrylamide, N-(fluoren-2-YL)- can be influenced by various environmental factors. For instance, the compound is widely found in fried foods and cigarettes, which can lead to exposure through diet and inhalation
Safety and Hazards
Acrylamide is classified as a toxic food contaminant, and it is formed in carbohydrate-rich food when heated > 120 °C through the Maillard reaction . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure .
Direcciones Futuras
AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term, which is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods . Further studies are needed to elucidate the pathogenesis and to identify the best treatment modality .
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h2-8,10H,1,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRIFTPXWWKJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209314 | |
| Record name | Acrylamide, N-(fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylamide, N-(fluoren-2-YL)- | |
CAS RN |
60550-89-2 | |
| Record name | Acrylamide, N-(fluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060550892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylamide, N-(fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)




